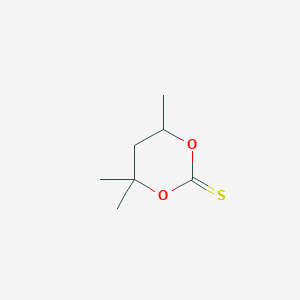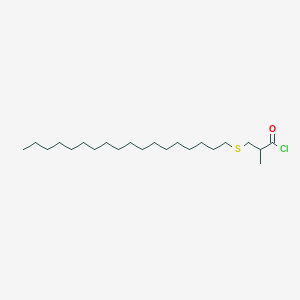
2-Methyl-3-(octadecylsulfanyl)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(octadecylsulfanyl)propanoyl chloride is an organic compound with a complex structure It is characterized by the presence of a propanoyl chloride group attached to a 2-methyl-3-(octadecylsulfanyl) chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(octadecylsulfanyl)propanoyl chloride typically involves the reaction of 2-methyl-3-(octadecylsulfanyl)propanoic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Methyl-3-(octadecylsulfanyl)propanoic acid+SOCl2→2-Methyl-3-(octadecylsulfanyl)propanoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(octadecylsulfanyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methyl-3-(octadecylsulfanyl)propanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Reduction: Requires anhydrous conditions and a suitable reducing agent.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the acyl chloride group.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(octadecylsulfanyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(octadecylsulfanyl)propanoyl chloride involves the reactivity of the acyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropanoyl chloride: Lacks the octadecylsulfanyl group, making it less hydrophobic.
Octadecylsulfanylpropanoic acid: Contains a carboxylic acid group instead of an acyl chloride group.
Uniqueness
2-Methyl-3-(octadecylsulfanyl)propanoyl chloride is unique due to the presence of both a long hydrophobic chain and a reactive acyl chloride group
Eigenschaften
CAS-Nummer |
105894-90-4 |
|---|---|
Molekularformel |
C22H43ClOS |
Molekulargewicht |
391.1 g/mol |
IUPAC-Name |
2-methyl-3-octadecylsulfanylpropanoyl chloride |
InChI |
InChI=1S/C22H43ClOS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-20-21(2)22(23)24/h21H,3-20H2,1-2H3 |
InChI-Schlüssel |
MQSISHDZJAHFMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSCC(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)

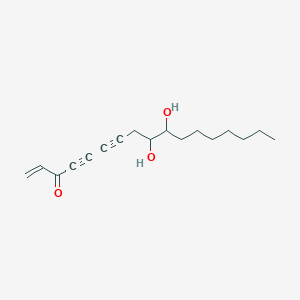
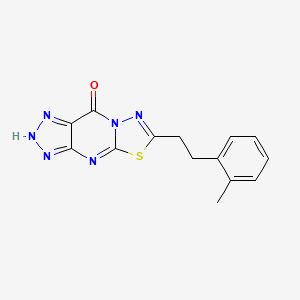
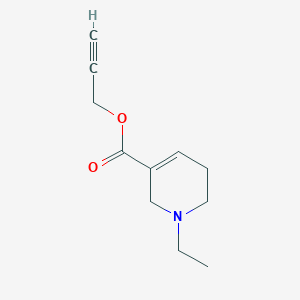
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
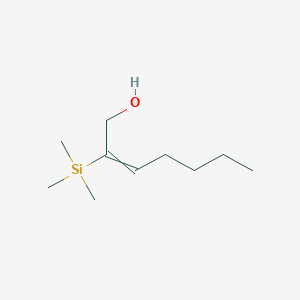

![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)

![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
